
Carbonic acid, (3beta,5alpha,17beta)-17-((methoxycarbonyl)amino)androstan-3-yl methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonic acid, (3beta,5alpha,17beta)-17-((methoxycarbonyl)amino)androstan-3-yl methyl ester, commonly known as spironolactone, is a synthetic steroid that is used as a diuretic and an antiandrogen. It was first synthesized in 1957 by the pharmaceutical company Searle. Spironolactone is a potent aldosterone antagonist, which means that it blocks the action of aldosterone, a hormone that regulates salt and water balance in the body.
Wissenschaftliche Forschungsanwendungen
Spironolactone has been extensively studied for its therapeutic effects in several medical conditions. It is commonly used as a diuretic in the treatment of edema and hypertension. Spironolactone has also been shown to be effective in the treatment of hirsutism, acne, and female pattern hair loss. In addition, spironolactone has been studied for its antiandrogenic effects in the treatment of polycystic ovary syndrome (PCOS) and transgender hormone therapy.
Wirkmechanismus
Spironolactone works by blocking the action of aldosterone, a hormone that regulates salt and water balance in the body. By blocking aldosterone, spironolactone causes the kidneys to excrete more sodium and water, which reduces the amount of fluid in the body. Spironolactone also has antiandrogenic effects by blocking the action of androgens, male hormones that can cause hirsutism, acne, and female pattern hair loss.
Biochemical and Physiological Effects
Spironolactone has several biochemical and physiological effects on the body. It reduces the levels of aldosterone, which leads to decreased sodium and water retention. Spironolactone also reduces the levels of androgens, which can lead to a decrease in hirsutism, acne, and female pattern hair loss. In addition, spironolactone has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain medical conditions.
Vorteile Und Einschränkungen Für Laborexperimente
Spironolactone has several advantages and limitations for lab experiments. It is a potent aldosterone antagonist and antiandrogen, which makes it useful for studying the effects of these hormones on the body. However, spironolactone has a complex synthesis method and is expensive, which may limit its use in certain experiments. In addition, spironolactone has several side effects, including electrolyte imbalances and gynecomastia, which may need to be taken into consideration when designing experiments.
Zukünftige Richtungen
There are several future directions for research on spironolactone. One area of research is the development of new aldosterone antagonists and antiandrogens that are more potent and have fewer side effects. Another area of research is the use of spironolactone in the treatment of other medical conditions, such as heart failure and liver disease. Finally, research on the biochemical and physiological effects of spironolactone may lead to a better understanding of the role of aldosterone and androgens in the body.
Synthesemethoden
Spironolactone is synthesized by the reaction of pregnenolone acetate with chloranil followed by the reaction with potassium tert-butoxide. The resulting product is then reacted with methyl chloroformate to form spironolactone. The synthesis of spironolactone is a complex process that requires several steps and the use of hazardous chemicals.
Eigenschaften
CAS-Nummer |
126109-41-9 |
|---|---|
Molekularformel |
C23H37NO5 |
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
[(3S,5S,10S,13S,17S)-17-(methoxycarbonylamino)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methyl carbonate |
InChI |
InChI=1S/C23H37NO5/c1-22-11-9-15(29-21(26)28-4)13-14(22)5-6-16-17-7-8-19(24-20(25)27-3)23(17,2)12-10-18(16)22/h14-19H,5-13H2,1-4H3,(H,24,25)/t14-,15-,16?,17?,18?,19-,22-,23-/m0/s1 |
InChI-Schlüssel |
SNEOTXIRBDTHNR-XVDBARLESA-N |
Isomerische SMILES |
C[C@]12CC[C@@H](C[C@@H]1CCC3C2CC[C@]4(C3CC[C@@H]4NC(=O)OC)C)OC(=O)OC |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4NC(=O)OC)C)OC(=O)OC |
Kanonische SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4NC(=O)OC)C)OC(=O)OC |
Synonyme |
[(3S,5S,10S,13S,17S)-17-(methoxycarbonylamino)-10,13-dimethyl-2,3,4,5, 6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3 -yl] methyl carbonate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(E,2R)-7-hydroxy-6-methyl-2-[(10R,12R,13S,14R,17S)-1,3,12-trihydroxy-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]oct-5-en-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B235862.png)
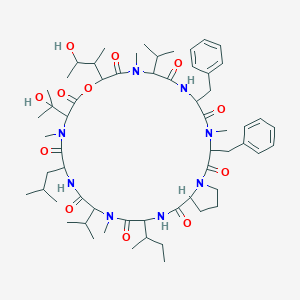
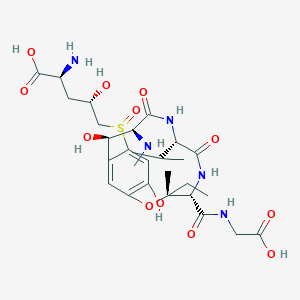


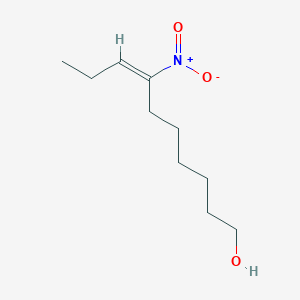
![3-[2-(6,7-dichloro-3-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-1-hydroxyethyl]pyrrolidine-2,5-dione](/img/structure/B235906.png)
![(4R,5R,6S,7R)-7-[2-aminoethoxy(hydroxy)phosphoryl]oxy-4,5,6,8-tetrahydroxy-2-oxooctanoic acid](/img/structure/B235912.png)
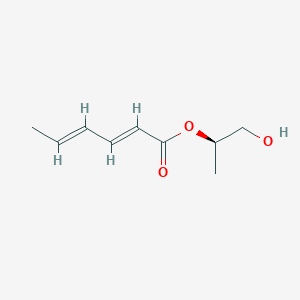
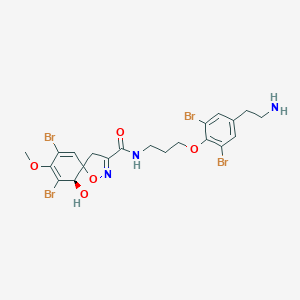

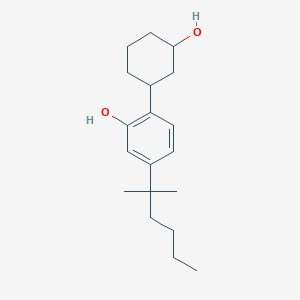
![3-[(4Z,15Z)-8,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,10,11,12,17-octamethyl-3,10,18,19,21,24-hexahydrocorrin-3-yl]propanoic acid](/img/structure/B235941.png)
